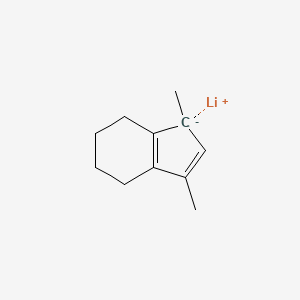
lithium;1,3-dimethyl-4,5,6,7-tetrahydroinden-1-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
lithium;1,3-dimethyl-4,5,6,7-tetrahydroinden-1-ide is an organolithium compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a lithium atom bonded to a 1,3-dimethyl-4,5,6,7-tetrahydro-1H-inden-1-ide moiety, which imparts distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,3-dimethyl-4,5,6,7-tetrahydroinden-1-ide typically involves the reaction of 1,3-dimethyl-4,5,6,7-tetrahydro-1H-inden-1-one with a lithium reagent. One common method is the use of n-butyllithium in a non-polar solvent such as hexane or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive lithium species from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings to maintain consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
lithium;1,3-dimethyl-4,5,6,7-tetrahydroinden-1-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The lithium atom can be substituted with other electrophiles, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under anhydrous conditions.
Major Products
Oxidation: Alcohols or ketones.
Reduction: Hydrocarbons.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
lithium;1,3-dimethyl-4,5,6,7-tetrahydroinden-1-ide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in biological systems as a lithium source.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of mood disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of lithium;1,3-dimethyl-4,5,6,7-tetrahydroinden-1-ide involves the interaction of the lithium atom with various molecular targets. The lithium ion can stabilize carbanions, making it a valuable intermediate in organic synthesis. The compound can also participate in nucleophilic addition and substitution reactions, where the lithium atom acts as a nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium diisopropylamide (LDA): Another organolithium compound used as a strong base in organic synthesis.
Lithium bis(trimethylsilyl)amide (LiHMDS): Used as a non-nucleophilic base in organic reactions.
Lithium tert-butoxide (LiOtBu): Employed as a strong base in various chemical reactions.
Uniqueness
lithium;1,3-dimethyl-4,5,6,7-tetrahydroinden-1-ide is unique due to its specific structure, which imparts distinct reactivity compared to other organolithium compounds. Its ability to stabilize carbanions and participate in a variety of chemical reactions makes it a versatile reagent in organic synthesis.
Propriétés
Numéro CAS |
148893-04-3 |
|---|---|
Formule moléculaire |
C11H15Li |
Poids moléculaire |
154.2 g/mol |
Nom IUPAC |
lithium;1,3-dimethyl-4,5,6,7-tetrahydroinden-1-ide |
InChI |
InChI=1S/C11H15.Li/c1-8-7-9(2)11-6-4-3-5-10(8)11;/h7H,3-6H2,1-2H3;/q-1;+1 |
Clé InChI |
JGSRWLYVTIOWBW-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C[C-]1C=C(C2=C1CCCC2)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details


Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


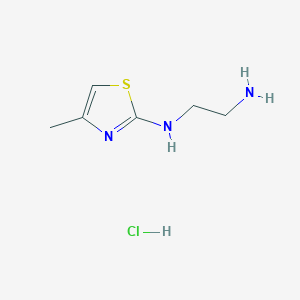
![2-(1-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B8596438.png)
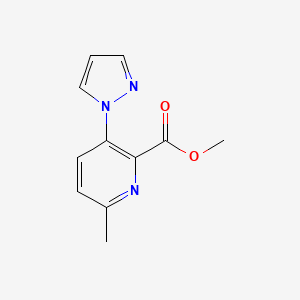



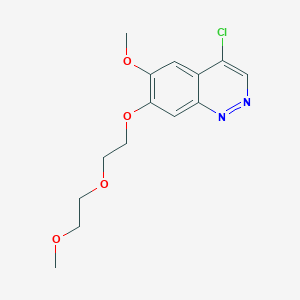
![4-Methoxy-N-[2-(pyridine-2-carbonyl)phenyl]benzamide](/img/structure/B8596479.png)
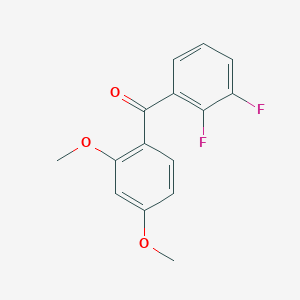
![1-Chloro-4-[(dichloromethyl)sulfanyl]benzene](/img/structure/B8596490.png)



![2-Methyl-1-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8596517.png)
